molecular formula C25H23NO6 B2707102 (Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one CAS No. 1021140-08-8

(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one

Cat. No. B2707102
CAS RN: 1021140-08-8
M. Wt: 433.46
InChI Key: XZNFIFCUJCRGII-YVNNLAQVSA-N
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Description

(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one is a useful research compound. Its molecular formula is C25H23NO6 and its molecular weight is 433.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Compounds with structural similarities to the mentioned chemical have been synthesized for various applications, including potential anticancer agents and antibacterial activity. For instance, Molecular Engineering of Tetracyclic 2,3‐Dihydro‐1H‐benzo[2,3]benzofuro[4,5‐e][1,3]oxazine Derivatives evaluated for potential anticancer agents demonstrated promising activity against ovarian and lung cancer cell lines due to their unique structural features (Botla et al., 2017). Similarly, novel compounds derived from Enaminone Incorporating a Dibromobenzofuran Moiety have shown versatile precursors for azines and azolotriazines, indicating potential for diverse pharmacological activities (Sanad & Mekky, 2018).

Material Science Applications

In material science, Synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine, and stearylamine demonstrated the production of polybenzoxazines with enhanced thermal properties and potential applications in high-performance materials due to their bio-based origins (Wang et al., 2012).

Analytical Chemistry Applications

The Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as anti-inflammatory and analgesic agents showcases the potential of similar compounds in developing new pharmacological agents with specific biological activities (Abu‐Hashem et al., 2020).

Biological Activity

Studies on Novel furanyl derivatives from the red seaweed Gracilaria opuntia with pharmacological activities using different in vitro models indicate that structurally similar compounds can possess significant anti-inflammatory, antioxidative, and anti-diabetic properties, suggesting their potential in medicinal chemistry (Makkar & Chakraborty, 2018).

properties

IUPAC Name

(7Z)-7-[(3,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-9-methyl-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO6/c1-15-24-17(12-26(14-31-24)13-18-5-4-8-30-18)11-19-23(27)22(32-25(15)19)10-16-6-7-20(28-2)21(9-16)29-3/h4-11H,12-14H2,1-3H3/b22-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNFIFCUJCRGII-YVNNLAQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC(=C(C=C4)OC)OC)C3=O)CN(CO2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC(=C(C=C4)OC)OC)/C3=O)CN(CO2)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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